2-Chloro-5-formylbenzenesulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-formylbenzenesulphonic acid is an organic compound characterized by the presence of a chloro group, a formyl group, and a sulfonic acid group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2-chloro-5-formylbenzenesulphonic acid typically involves the sulfonation of 4-chlorobenzaldehyde with oleum (a solution of sulfur trioxide in sulfuric acid) at elevated temperatures. The reaction is carried out at temperatures ranging from 70 to 110 degrees Celsius, with an oleum concentration of 35 to 70% by weight .
Industrial Production Methods: In an industrial setting, the process is scaled up by carefully controlling the reaction conditions to ensure high yield and purity. The use of excess oleum and maintaining the reaction temperature within the specified range are crucial for the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-5-formylbenzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can replace the chloro group.
Major Products:
Oxidation: 2-Chloro-5-carboxybenzenesulphonic acid.
Reduction: 2-Chloro-5-hydroxymethylbenzenesulphonic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-formylbenzenesulphonic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: The compound is explored for its potential in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-chloro-5-formylbenzenesulphonic acid involves its reactivity with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments. The chloro group can undergo substitution reactions, making the compound versatile for chemical modifications .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-5-nitrobenzenesulphonic acid
- 2-Chloro-5-methylbenzenesulphonic acid
- 2-Chloro-5-aminobenzenesulphonic acid
Comparison: 2-Chloro-5-formylbenzenesulphonic acid is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. For instance, the formyl group can be easily oxidized or reduced, providing a pathway for further chemical transformations. In contrast, compounds with nitro, methyl, or amino groups exhibit different reactivity profiles and applications .
Eigenschaften
CAS-Nummer |
80284-63-5 |
---|---|
Molekularformel |
C7H5ClO4S |
Molekulargewicht |
220.63 g/mol |
IUPAC-Name |
2-chloro-5-formylbenzenesulfonic acid |
InChI |
InChI=1S/C7H5ClO4S/c8-6-2-1-5(4-9)3-7(6)13(10,11)12/h1-4H,(H,10,11,12) |
InChI-Schlüssel |
WASOCELOYFJJIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C=O)S(=O)(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.